molecular formula C22H38N2O2 B261453 N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide

N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide

Cat. No. B261453
M. Wt: 362.5 g/mol
InChI Key: XMZJGMYNADZBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. DCC has been found to have a variety of applications, including as a phase-transfer catalyst, a surfactant, and a chiral auxiliary.

Mechanism of Action

The mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is not well understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the transfer of molecules between phases. It may also act as a chiral auxiliary, promoting the formation of enantiopure products in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide in lab experiments is its versatility. It can be used as a phase-transfer catalyst, a surfactant, and a chiral auxiliary, making it useful in a variety of different applications. However, one limitation is that it is not very soluble in water, which may make it difficult to use in aqueous systems.

Future Directions

There are many potential future directions for research involving N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. One area of interest is in the development of new drug delivery systems using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a carrier. Another area of interest is in the use of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a corrosion inhibitor in industrial applications. Additionally, further research may be needed to fully understand the mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide and its potential applications in organic synthesis.

Synthesis Methods

The synthesis of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is typically carried out using a two-step process. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methylacrylamide. The second step involves the reaction of this intermediate with cyclohexyl isocyanate to form N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide.

Scientific Research Applications

N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide has been used in a variety of scientific research applications, including as a phase-transfer catalyst in organic synthesis, as a surfactant in emulsion polymerization, and as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a drug delivery agent and as a corrosion inhibitor.

properties

Product Name

N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C22H38N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h17-20H,3-16H2,1-2H3

InChI Key

XMZJGMYNADZBJS-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3

Origin of Product

United States

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